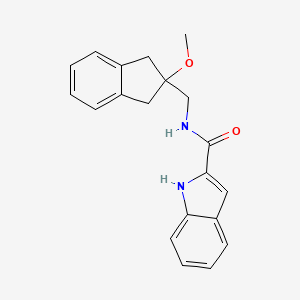

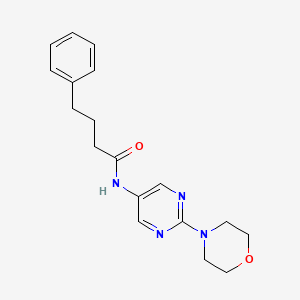

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1H-indole-2-carboxamide, commonly known as MIH, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MIH belongs to the class of indole-based compounds and has been shown to possess a range of pharmacological properties.

Applications De Recherche Scientifique

Catalytic Coupling Reactions The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids highlights the compound's utility in synthetic chemistry. This process allows for efficient and diverse product formation, emphasizing the importance of selective C-C and C-C/C-N bond formation in complex molecule synthesis (Zheng, Zhang, & Cui, 2014).

Synthetic Utility in Pharmaceutical Chemistry The Weinreb amide, a derivative related to N-methoxy-N-methylamides, demonstrates significant utility in synthetic chemistry. Its role as an effective acylating agent for organolithium or organomagnesium reagents, and as a robust equivalent for an aldehyde group, has been extensively exploited in various synthetic endeavors. This utility extends beyond academic circles to kilogram-scale applications in the pharmaceutical industry, showcasing the compound's broad applicability in medicinal chemistry (Balasubramaniam & Aidhen, 2008).

Applications in Organic Synthesis The utility of N-methoxy-N-methylamides (Weinreb amides) in organic synthesis is well-documented. These compounds are recognized for their ability to react with organometallics to produce ketones without side products, highlighting their role in simplifying synthetic pathways. This characteristic is particularly valuable in the preparation of complex molecules, where efficiency and selectivity are paramount (Lee & Park, 2002).

Chemical Synthesis and Biological Activity Research into novel compounds, such as cyclopropamitosenes, derived from indolequinones, underscores the potential biological activity of these molecules. The study of their electrochemical properties and cytotoxicity toward mammalian cells provides insights into their potential as bioreductive anticancer agents. This example illustrates the importance of indole derivatives in the development of new therapeutic agents (Cotterill et al., 1994).

Advanced Synthetic Techniques Indole derivatives play a crucial role in advanced synthetic techniques. For instance, the synthesis of indole-benzimidazole derivatives from phenylhydrazines and levulinic acid demonstrates the versatility of indole carboxylic acids in creating complex molecules. Such synthetic strategies are essential for developing new materials and pharmaceuticals with enhanced properties (Wang et al., 2016).

Propriétés

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-24-20(11-15-7-2-3-8-16(15)12-20)13-21-19(23)18-10-14-6-4-5-9-17(14)22-18/h2-10,22H,11-13H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDGQROWJCPQNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1H-indole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole](/img/structure/B2371641.png)

![2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2371642.png)

![N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide](/img/structure/B2371644.png)

![Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2371645.png)

![6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2371647.png)

![Methyl 3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2371648.png)

![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2371651.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2371658.png)

![Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate](/img/structure/B2371659.png)

![methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2371660.png)